molecular formula C31H29Cl2F2N3O4 B612072 Idasanutlin CAS No. 1229705-06-9


Cat. No. B612072
M. Wt: 616.48247
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Idasanutlin is a potent inhibitor of the p53-MDM2 interaction, pivotal in the reactivation of the p53 pathway. This interaction plays a crucial role in the regulation of the cell cycle and apoptosis, particularly in tumor cells that express functional p53. The drug has been explored for the treatment of various cancers, including solid tumors and hematologic conditions like acute myeloid leukemia (AML), polycythemia vera, and non-Hodgkin lymphoma[][]​​​​.
Mechanism and Clinical Studies: As an oral MDM2 antagonist, Idasanutlin has undergone various clinical trials. In phase 1 and 1b studies, it was evaluated both as a standalone treatment and in combination with other drugs like cytarabine. Its effectiveness has been particularly noted in older patients with AML when used as monotherapy[]. Additionally, in combination with venetoclax, a small molecule BH3 mimetic, it has shown promising results in pre-clinical and clinical studies, especially in the treatment of AML{}.
Clinical Benefits in Specific Conditions: In phase 1 and phase 2 clinical trials, Idasanutlin has demonstrated significant clinical activity and a rapid reduction in JAK2 V617F variant allele frequencies in patients with hydroxyurea-intolerant or refractory polycythemia vera (PV){}.
Cell Cycle Arrest and p53 Activation: The drug's activity has been assessed in various p53 wild-type (wt) cancer cell lines. It was found to activate p53 and induce cell cycle arrest in these lines, including two osteosarcoma cell lines (U-2 OS and SJSA-1) and a human breast adenocarcinoma cell line (MCF-7). This underlines its potential as a treatment in cancers where p53 functionality is retained[].
Pharmacokinetic Modeling and Drug-Drug Interactions: Idasanutlin's development included a physiologically based pharmacokinetic modeling to assess drug-drug interaction risks, particularly related to CYP450 isoenzymes. Due to safety reasons, it cannot be tested in healthy volunteers, leading to reliance on in silico methods and clinical studies in solid tumor patients. The drug and its major circulating metabolite, M4, have complex absorption, distribution, metabolism, and excretion profiles, including high protein binding and low clearance. This modeling was crucial for understanding its interactions with other medications and guiding dose adjustments in clinical settings[].

Synthesis Method Details

Design of the Synthesis Pathway
The synthesis pathway of Idasanutlin involves the condensation of two key intermediates, namely, 1,2,4-triazole-3-carboxamide and 3-(4-methylpiperazin-1-yl)aniline, followed by several chemical transformations to yield the final product.

Starting Materials
4-chlorobutyryl chloride, 2-amino-1,2,4-triazole-3-carboxylic acid, 4-methylpiperazine, 3-nitrobenzoic acid, Thionyl chloride, Sodium hydroxide, Sodium borohydride, Sodium nitrite

Step 1: 4-chlorobutyryl chloride is reacted with 2-amino-1,2,4-triazole-3-carboxylic acid in the presence of sodium hydroxide to yield 4-(1,2,4-triazol-3-yl)butyric acid chloride., Step 2: 4-(1,2,4-triazol-3-yl)butyric acid chloride is then reacted with 4-methylpiperazine to yield 3-(4-methylpiperazin-1-yl)butyric acid chloride., Step 3: 3-(4-methylpiperazin-1-yl)butyric acid chloride is treated with sodium borohydride to reduce the acid chloride to the corresponding alcohol., Step 4: The resulting alcohol is then oxidized with thionyl chloride to yield the corresponding aldehyde., Step 5: The aldehyde is then condensed with 3-nitrobenzoic acid in the presence of sodium hydroxide to yield the corresponding imine., Step 6: The imine is reduced with sodium borohydride to yield the final product, Idasanutlin.

Scientific Research Applications

In Cancer Treatment:Idasanutlin, a potent MDM2 antagonist, operates by reactivating the p53 pathway. This reactivation is critical in inducing cell cycle arrest and apoptosis in cancer cells that have a functional p53 protein. The drug's effectiveness hinges on this mechanism, making it a focal point in cancer research, especially in treating solid tumors and certain hematologic conditions like acute myeloid leukemia (Idasanutlin), polycythemia vera, and non-Hodgkin lymphoma. Its role in disrupting the p53-MDM2 interaction represents a significant stride in targeted cancer therapy, offering a novel approach to treating malignancies with functional p53 expression[][]​​​​.
Clinical Trials and Cancer Therapies:In clinical trials, Idasanutlin has been evaluated both as a monotherapy and in combination with other cancer drugs. In phase 1 and phase 1b studies, its effectiveness was notably assessed in older Idasanutlin patients when used alone. Moreover, when combined with venetoclax, a BH3 mimetic that inhibits the anti-apoptotic protein Bcl-2, Idasanutlin demonstrated promising results in pre-clinical and clinical studies for Idasanutlin treatment. These trials highlight its potential in various therapeutic regimens, offering insights into more effective and targeted cancer treatments[][]​​​​.
Role in Specific Cancer Conditions:In phase 1 and 2 clinical trials, Idasanutlin showed significant activity in patients with hydroxyurea-intolerant or refractory polycythemia vera (PV). It was effective in rapidly reducing JAK2 V617F variant allele frequencies in these patients, underscoring its potential in treating specific cancer subtypes. This finding is crucial for developing targeted therapies for conditions where conventional treatments are ineffective or intolerant[].
Cell Cycle Arrest and p53 Activation Research:Research on Idasanutlin's effect in various p53 wild-type (wt) cancer cell lines has been pivotal. The drug activates p53 and induces cell cycle arrest in these cell lines, including in osteosarcoma and breast adenocarcinoma cells. This research underscores Idasanutlin's mechanism and its potential applications in treating cancers where p53 functionality is crucia[].
Pharmacokinetic Modeling in Drug Development:Idasanutlin's development also involved advanced pharmacokinetic modeling, particularly for assessing drug-drug interaction risks. This was essential due to the inability to test the drug in healthy volunteers for safety reasons. The complex pharmacokinetic profile of Idasanutlin and its major metabolite required in-depth analysis to understand its interactions with other drugs, guiding clinical applications and dosage adjustments in cancer patients. This aspect of research is critical in the development of safe and effective cancer therapies[].

Mechanism of Action

Targeting the p53-MDM2 Interaction:Idasanutlin is specifically designed to inhibit the interaction between the proteins p53 and MDM2. This interaction is a critical part of the cellular mechanism that controls cell growth and death. By blocking MDM2, Idasanutlin effectively reactivates the p53 pathway. The p53 protein, often referred to as the "guardian of the genome," plays a crucial role in regulating the cell cycle and initiating apoptosis (programmed cell death) in response to cellular stress or DNA damage. In many cancers, the p53 pathway is rendered inactive, primarily due to overexpression of MDM2, which binds to p53 and promotes its degradation. Idasanutlin, by inhibiting this interaction, allows p53 to accumulate and become active again, leading to the arrest of the cell cycle and/or induction of apoptosis in tumor cells that express functional p53[].
Implications in Cancer Treatment:The reactivation of the p53 pathway by Idasanutlin has significant implications for cancer treatment. The restoration of p53's function in tumor cells can lead to the suppression of tumor growth and potentially the elimination of cancer cells. This mechanism of action is particularly relevant in cancers where the p53 pathway is inactivated due to MDM2 overexpression, a common occurrence in various malignancies. Thus, Idasanutlin's ability to target and disrupt the p53-MDM2 interaction presents a novel approach in the treatment of cancers that retain functional p53, offering a new avenue for therapy in oncology[].
Research and Development in Oncology:In the realm of oncology research and drug development, the mechanism of action of Idasanutlin is of significant interest. It represents a targeted approach to cancer therapy, focusing on the molecular interactions that are critical for tumor growth and survival. By honing in on the p53-MDM2 interaction, Idasanutlin provides a model for developing other targeted therapies that can manipulate specific pathways or interactions within cancer cells. This focus on molecular targeting aligns with the current trend in oncology towards personalized medicine, where treatments are tailored to the specific genetic and molecular characteristics of a patient's tumor[].

Biochemical and Physiological Effects

Interaction with the p53-MDM2 Pathway:Idasanutlin functions as a potent inhibitor of the interaction between MDM2 and the tumor-suppressor p53. This interaction is a critical element of the regulatory loop controlling p53 levels under physiological conditions. Inhibiting MDM2 allows for the stabilization and accumulation of p53, leading to the activation of pathways that result in cell cycle arrest and apoptosis, particularly in cancer cells with functional p53. This mechanism is central to Idasanutlin's effectiveness in cancer therapy, as it targets a key pathway often disrupted in various malignancies[][]​​​​.
Synergistic Effects in Cancer Therapy:Studies have demonstrated that Idasanutlin, when used in combination with other cancer therapies, can have synergistic effects. For instance, in T-cell acute lymphoblastic leukemia (T-ALL), the combination of Idasanutlin and navitoclax (a Bcl-2/Bcl-xL inhibitor) induced more consistent and potent synergistic killing of T-ALL patient-derived xenografts both in vitro and in vivo. This indicates that Idasanutlin's inhibition of MDM2, coupled with the inhibition of anti-apoptotic proteins, can effectively trigger cancer cell death[]​​.
Effects in Specific Cancer Cell Types:In a study focused on T-ALL, Idasanutlin showed p53-dependent activity against T-ALL cells. Treatment with Idasanutlin led to the stabilization and accumulation of p53 protein, inducing apoptosis in T-ALL control cells but not in p53 knockout lines. The treatment also resulted in the induction of the pro-apoptotic p53 target genes BBC3 and BAX. These findings underscore the significance of Idasanutlin's mechanism of action in targeting specific cancer cell types with functional p53[].
Combination Therapy in Neuroblastoma Models:Idasanutlin has been shown to induce growth arrest in non-resistant cells and apoptosis in venetoclax-resistant cells in the presence of venetoclax. This effect is particularly notable in neuroblastoma cells, where Idasanutlin increases p53 and MDM2 levels, as well as the p53 target genes p21 and BAX. In vivo studies using neuroblastoma xenograft models demonstrated that the combination of Idasanutlin and venetoclax significantly inhibited tumor growth, indicating a potent effect on the intrinsic apoptotic pathway[].

Advantages and Limitations for Lab Experiments


Synergistic Effects: Idasanutlin, when combined with navitoclax, demonstrates synergistic apoptotic effects in T-cell acute lymphoblastic leukemia (T-ALL) cell lines. This combination therapy induced significant cell death and was more effective than individual treatments. This indicates Idasanutlin's potential in enhancing the efficacy of other cancer therapies[]​​.
Sensitivity Across Genetic Variants: Idasanutlin's efficacy extends across various T-ALL genetic profiles, including those with NOTCH1 and/or FBXW7 mutations, CDKN2A biallelic loss, and wildtype TP53. This diversity in response highlights its broad applicability in cancer treatment[].
Gene Expression Alteration: Treatment with Idasanutlin leads to significant upregulation of p53 target and cellular stress response genes. This genetic modulation is indicative of its potent effect on the molecular pathways critical in cancer development and progression[].


Limited Sample Diversity: Studies often use a restricted number of patient-derived xenograft (PDX) lines, which may not fully represent the entire spectrum of T-ALL mutational profiles. Although the results are robust across the used lines, they might not generalize to all T-ALL cases. This limitation calls for further research with a broader range of samples to validate Idasanutlin's effectiveness across more diverse genetic backgrounds[].
Synergistic Activity Specificity: While Idasanutlin shows strong synergistic activity with navitoclax, its combination with other drugs like venetoclax or ruxolitinib does not consistently demonstrate the same level of efficacy. This suggests that the synergistic potential of Idasanutlin may be limited to specific drug combinations, requiring careful selection of combination therapies in clinical applications[].
Potential Overlap in Safety Profile: Although the study focused on the efficacy of Idasanutlin, it's important to consider that it, along with other agents like navitoclax and venetoclax, share overlapping safety profiles, including gastrointestinal toxicity and myelosuppression. This factor is crucial in clinical trial designs and in determining the tolerability of combination therapies involving Idasanutlin[].

Future Directions

Pharmacokinetic Considerations:Idasanutlin, a potent inhibitor of the p53-MDM2 interaction, reactivates the p53 pathway, leading to cell cycle arrest and/or apoptosis in tumor cells with functional p53. It was investigated for solid tumors and hematologic indications like acute myeloid leukemia, polycythemia vera, and non-Hodgkin lymphoma. Due to safety reasons, healthy volunteers couldn't be used for drug-drug interaction studies, leading to the reliance on in silico methods alongside clinical studies. Idasanutlin's clearance is primarily through CYP3A4/2C8 and to a lesser extent UGT1A3 and biliary excretion. It and its major metabolite M4 have low permeability and clearance. Physiologically-based pharmacokinetic models help simulate drug interactions and guide concomitant medication usage in patients[]​​.
Synergistic Effects in T-cell Acute Lymphoblastic Leukemia:Idasanutlin's potential in T-cell acute lymphoblastic leukemia (T-ALL) is highlighted by its ability to synergize with navitoclax, leading to enhanced apoptotic cell death. This synergy was observed both in vitro and in vivo, offering a promising avenue for clinical application in T-ALL. The combination therapy's effectiveness is attributed to idasanutlin's induction of pro-death BH3 domain family members and navitoclax's inhibition of Bcl-2/Bcl-xL, which acts as a BH3 mimetic. The treatment showed significant increases in overall survival in tested xenografts, suggesting its high potential in T-ALL treatment[].
Application in Polycythemia Vera:In polycythemia vera (PV), idasanutlin has shown clinical activity and a rapid reduction in JAK2 V617F allele burden. A phase 2 study focused on patients resistant or intolerant to hydroxyurea. The primary endpoint of composite response (hematocrit control and spleen volume reduction) was observed in some patients, alongside complete hematologic response and symptom score improvements. Notably, idasanutlin led to a considerable reduction in JAK2 allele burden. These findings suggest idasanutlin's potential as an effective treatment option for PV[].
Efficacy in Acute Myeloid Leukemia:The MIRROS trial evaluated idasanutlin combined with cytarabine in relapsed/refractory acute myeloid leukemia (Idasanutlin). Although the trial didn't meet its primary endpoint of overall survival improvement, there was an increased overall response rate. Despite this, the combination did not improve the complete remission rates, indicating that while idasanutlin has shown some efficacy in Idasanutlin, especially in combination with cytarabine, its impact on survival rates is limited[].



4-[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

Source PubChem
Description Data deposited in or computed by PubChem

Canonical SMILES

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Isomeric SMILES

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Molecular Formula

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DSSTOX Substance ID

Record name 4-((((2R,3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-2-pyrrolidinyl)carbonyl)amino)-3-methoxy-benzoic acid
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Molecular Weight

616.5 g/mol
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Product Name



Record name Idasanutlin [USAN:INN]
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Record name 4-((2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2- fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2- carboxamido)-3-methoxy-benzoic acid
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